molecular formula C10H13N5O4 B078809 3-Isoadenosine CAS No. 14365-78-7

3-Isoadenosine

Cat. No. B078809
CAS RN: 14365-78-7
M. Wt: 267.24 g/mol
InChI Key: FFFOEHXFKAPYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isoadenosine, also known as 3-deazaadenosine, is a modified nucleoside that has been studied for its potential applications in scientific research. It is a structural analog of adenosine, with the nitrogen atom at position 3 replaced by a carbon atom. This modification alters the chemical and biological properties of the molecule, making it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of 3-Isoadenosine is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in DNA replication and repair. It can also induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

3-Isoadenosine has been shown to have several biochemical and physiological effects. It can inhibit the activity of enzymes involved in DNA replication and repair, which can lead to cell death. It can also induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Isoadenosine in lab experiments is its ability to inhibit the activity of enzymes involved in DNA replication and repair. This can be useful in studying the mechanisms of DNA replication and repair. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer research.
One limitation of using 3-Isoadenosine in lab experiments is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-Isoadenosine. One area of interest is its potential use in combination with other anticancer agents. Studies have shown that it can enhance the activity of some anticancer agents, making it a promising candidate for combination therapy.
Another area of interest is its potential use in the treatment of viral infections. Studies have shown that it can inhibit the replication of certain viruses, such as HIV and hepatitis C. Further research is needed to determine its potential as a therapeutic agent for viral infections.
Finally, more research is needed to fully understand the mechanism of action of 3-Isoadenosine. This will help to determine its potential applications in scientific research and medicine.

Synthesis Methods

3-Isoadenosine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule. Enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been used to create 3-Isoadenosine, with varying degrees of success.

Scientific Research Applications

3-Isoadenosine has been studied for its potential applications in scientific research. One area of interest is its use in cancer research. Studies have shown that 3-Isoadenosine can inhibit the growth of cancer cells and induce cell death. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.

properties

CAS RN

14365-78-7

Product Name

3-Isoadenosine

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(hydroxymethyl)-5-(6-imino-7H-purin-3-yl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-5)15(3-14-8)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10-11,16-18H,1H2,(H,12,13)

InChI Key

FFFOEHXFKAPYEF-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(N=CN(C2=N1)C3C(C(C(O3)CO)O)O)N

SMILES

C1=NC2=C(N1)C(=N)N=CN2C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=NC2=C(N=CN(C2=N1)C3C(C(C(O3)CO)O)O)N

synonyms

2-(6-aminopurin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Origin of Product

United States

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